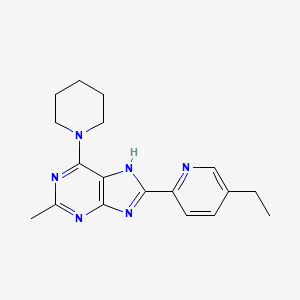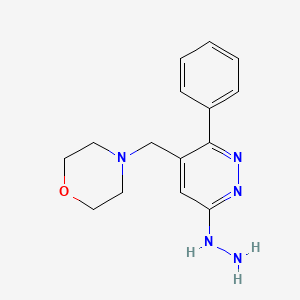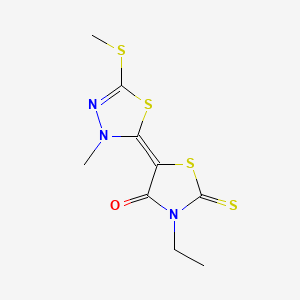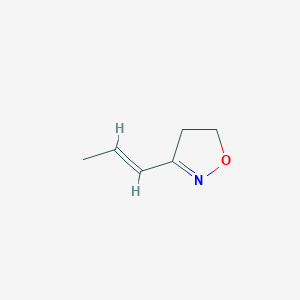
6-Iodo-9-oxo-9,10-dihydroacridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-9-oxo-9,10-dihydroacridine-4-carboxylic acid is a heterocyclic compound belonging to the acridine family It is characterized by the presence of an iodine atom at the 6th position, a keto group at the 9th position, and a carboxylic acid group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-9-oxo-9,10-dihydroacridine-4-carboxylic acid typically involves the iodination of 9-oxo-9,10-dihydroacridine-4-carboxylic acid. The reaction is carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the selective iodination at the 6th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Iodo-9-oxo-9,10-dihydroacridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The keto group at the 9th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction Reactions: Sodium borohydride in an alcoholic solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate in an acidic medium.
Major Products Formed
Substitution Reactions: Formation of 6-amino or 6-thio derivatives.
Reduction Reactions: Formation of 9-hydroxy derivatives.
Oxidation Reactions: Formation of more oxidized acridine derivatives.
Aplicaciones Científicas De Investigación
6-Iodo-9-oxo-9,10-dihydroacridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 6-Iodo-9-oxo-9,10-dihydroacridine-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, the compound acts by intercalating into DNA, disrupting the replication process, and inducing apoptosis in cancer cells. The iodine atom enhances the compound’s ability to form stable complexes with biomolecules, thereby increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
9-Oxo-9,10-dihydroacridine-4-carboxylic acid: Lacks the iodine atom at the 6th position.
6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid: Contains a bromine atom instead of iodine.
6-Chloro-9-oxo-9,10-dihydroacridine-4-carboxylic acid: Contains a chlorine atom instead of iodine.
Uniqueness
6-Iodo-9-oxo-9,10-dihydroacridine-4-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and ability to form stable complexes with biomolecules, making it more effective in various applications compared to its bromine and chlorine analogs.
Propiedades
Número CAS |
86611-62-3 |
|---|---|
Fórmula molecular |
C14H8INO3 |
Peso molecular |
365.12 g/mol |
Nombre IUPAC |
6-iodo-9-oxo-10H-acridine-4-carboxylic acid |
InChI |
InChI=1S/C14H8INO3/c15-7-4-5-8-11(6-7)16-12-9(13(8)17)2-1-3-10(12)14(18)19/h1-6H,(H,16,17)(H,18,19) |
Clave InChI |
UPVSWPJPWVOUAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C(=O)O)NC3=C(C2=O)C=CC(=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-{[(2-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12913598.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12913616.png)


![4-[(2-Nitrophenoxy)methyl]-1,2-oxazole](/img/structure/B12913633.png)




![(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone](/img/structure/B12913653.png)



![5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12913683.png)
